molecular formula C13H21N3O2 B3813643 7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one

7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one

Cat. No. B3813643
M. Wt: 251.32 g/mol
InChI Key: HDXUSAOSNQDEOY-UHFFFAOYSA-N
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Description

7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one has shown potential applications in various scientific fields. In medicine, it has been studied for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to improve cognitive function. In agriculture, it has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines and to improve cognitive function by increasing the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit the expression of certain genes that are involved in cell proliferation and survival. In the brain, it has been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one in lab experiments is its potential as a versatile tool for studying various biological processes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one. One direction is to further investigate its potential as an antitumor agent and to explore its use in combination with other drugs. Another direction is to study its potential as an anti-inflammatory agent and to investigate its use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects. Finally, there is a need for further research on its potential use as a pesticide and its environmental impact.
In conclusion, 7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations, and to explore its use in various applications.

properties

IUPAC Name

7,7-dimethyl-2-(propoxymethyl)-1,5,6,8-tetrahydroimidazo[4,5-c]azepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-4-5-18-7-10-15-9-6-13(2,3)8-14-12(17)11(9)16-10/h4-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXUSAOSNQDEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NC2=C(N1)CC(CNC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one
Reactant of Route 2
7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one
Reactant of Route 3
7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one
Reactant of Route 4
7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one
Reactant of Route 5
7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one
Reactant of Route 6
7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one

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